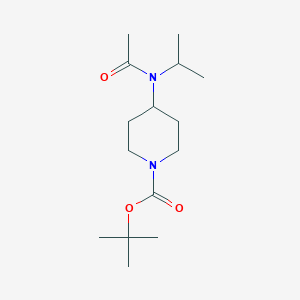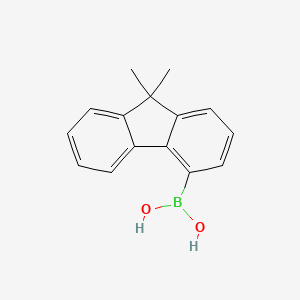
(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid
Vue d'ensemble
Description
“(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid” is an organic compound and a pharmaceutical intermediate. It is commonly used in organic synthesis . The compound appears as a white or light yellow solid powder at room temperature .
Synthesis Analysis
The conventional synthesis method for “this compound” involves using 9,9-dimethyl-2-bromofluorene as the starting material. A strong base, such as butyllithium, is used to remove the bromine, yielding the corresponding phenyllithium reagent. This is then reacted with the appropriate trimethyl borate or triisopropyl borate, followed by the addition of an acid to promote the 1,2-migration of boron, yielding the product .Molecular Structure Analysis
The molecular formula of “this compound” is C15H15BO2 . The compound has a molecular weight of 238.09 g/mol .Chemical Reactions Analysis
The synthesis of “this compound” involves a 1,2-migration of boron during the reaction process. In this process, the other two ester bonds also undergo corresponding hydrolysis, resulting in the formation of boronic acid .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 238.09 g/mol. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors. The compound has a rotatable bond count of 1 . It appears as a white or light yellow solid powder at room temperature, with a melting point of 300 degrees Celsius and a density of 1.2 .Applications De Recherche Scientifique
Fluorescent Chemosensors for Monosaccharides
Research has demonstrated the effectiveness of fluorene-based boronic acids in detecting monosaccharides at physiological pH. For instance, two fluorene-based boronic acids were synthesized to investigate their sensing abilities for D-monosaccharides, showing high selectivity and sensitivity for D-fructose. The compounds exhibited stability constants of 47.2 and 412.9, respectively, with one sensor showing a linear response toward D-fructose in a concentration range from 5 × 10^(-5) to 10^(-1) mol L^(-1) and a detection limit of 2 × 10^(-5) mol L^(-1) (Hosseinzadeh, Mohadjerani, & Pooryousef, 2015). Another study developed a new boronic acid fluorescent sensor based on fluorene, which indicated a high affinity and selectivity for fructose over glucose at physiological pH (Hosseinzadeh et al., 2015).
Detection of Sugar Alcohols
Further extending the utility of fluorene-based boronic acids, a new internal charge transfer (ICT) fluorescent boronic acid sensor was reported, showcasing significant fluorescence changes upon the addition of saccharides, with high affinity and selectivity for sorbitol. The sensor provided a linear response in a concentration range from 1.0 × 10^(-5) to 6.0 × 10^(-4) mol L^(-1) with a detection limit of 7.04 × 10^(-6) mol L^(-1), underscoring its potential for detecting sugar alcohols in aqueous solutions (Hosseinzadeh, Mohadjerani, & Pooryousef, 2016).
Fluorescent Probes and Sensors Development
The role of boronic acids in the synthesis of fluorescent probes for saccharides was highlighted, demonstrating the versatility of these compounds in developing ratiometric fluorescent probes for glucose and other saccharides. This research evaluated the spectral properties of various stilbene derivatives containing the boronic acid group, exploring their implications in fluorescence probe development for saccharides detection, thus showcasing the broader applications of boronic acids in chemical sensing and biological detection (Dicesare & Lakowicz, 2001).
Safety and Hazards
Orientations Futures
“(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid” is a valuable intermediate in organic synthesis. It has potential applications in the synthesis of 1,2-diphenylindolizine derivatives for use in organic light-emitting diodes (OLEDs). It can also be used in the synthesis of pyrene-fluorene based chromophores for applications in photocatalysis and organic electronic devices .
Mécanisme D'action
Target of Action
(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid is an organic synthetic and pharmaceutical chemistry intermediate
Mode of Action
Boronic acids are known to participate in classic suzuki coupling reactions to build carbon-carbon bonds, and chan-lam coupling reactions to construct carbon-oxygen or carbon-nitrogen bonds . These reactions can lead to significant changes in the structure and function of the target molecules.
Pharmacokinetics
It is known that the compound is soluble in hot ethanol but has poor solubility in water . This could potentially affect its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. suggests that its action could be influenced by the solvent environment. Additionally, the compound is known to be stable under normal temperature and pressure , suggesting that it could potentially maintain its efficacy under a variety of environmental conditions.
Propriétés
IUPAC Name |
(9,9-dimethylfluoren-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BO2/c1-15(2)11-7-4-3-6-10(11)14-12(15)8-5-9-13(14)16(17)18/h3-9,17-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCZGQXLXXMGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3C(C2=CC=C1)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3093446.png)
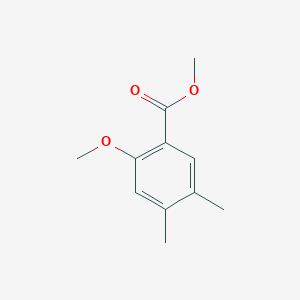
![{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3093458.png)
![[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid](/img/structure/B3093463.png)
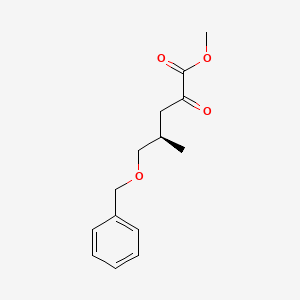
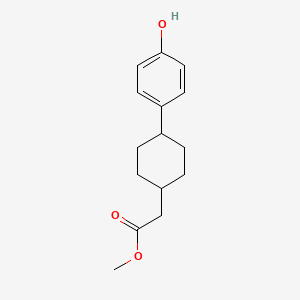
![9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde](/img/structure/B3093505.png)
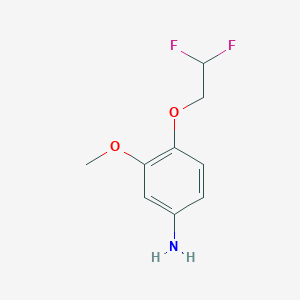
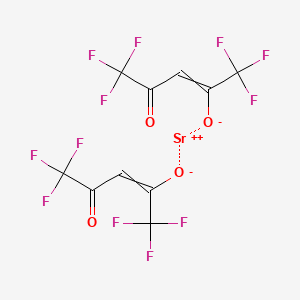
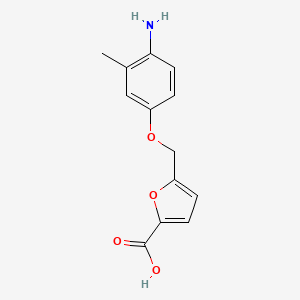
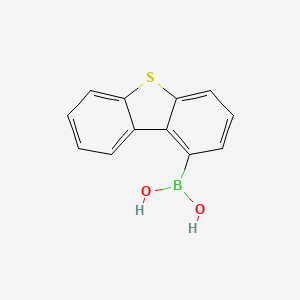
![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)
